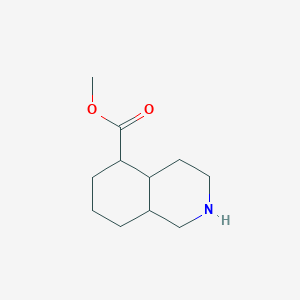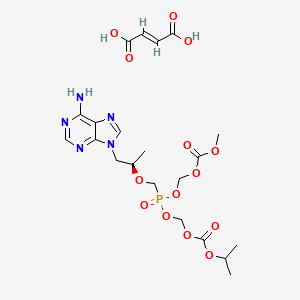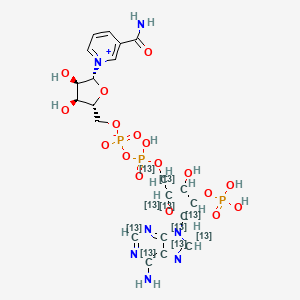
Dehydroxy Bezyloxy Canagliflozin Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroxy Bezyloxy Canagliflozin Dimer is an intermediate compound used in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion. This compound is significant in the treatment of type 2 diabetes and obesity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dehydroxy Bezyloxy Canagliflozin Dimer is synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups, as well as the formation of glycosidic bonds. The synthetic route typically involves the use of benzyloxy protecting groups to shield the hydroxyl groups during the reaction. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and ethyl acetate.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dehydroxy Bezyloxy Canagliflozin Dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of Canagliflozin and its impurities.
Aplicaciones Científicas De Investigación
Dehydroxy Bezyloxy Canagliflozin Dimer has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on glucose metabolism and its potential use in diabetes research.
Medicine: Investigated for its role in the development of SGLT2 inhibitors for the treatment of type 2 diabetes and obesity.
Industry: Used in the pharmaceutical industry for the production of Canagliflozin and related compounds.
Mecanismo De Acción
The mechanism of action of Dehydroxy Bezyloxy Canagliflozin Dimer involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine . This leads to lower blood glucose levels and improved glycemic control in patients with type 2 diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dehydroxy Bezyloxy Canagliflozin Dimer include:
Canagliflozin: The parent compound, used as an SGLT2 inhibitor for diabetes treatment.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related SGLT2 inhibitor with additional cardiovascular benefits.
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Canagliflozin Dimer. Its unique benzyloxy groups and glycosidic bonds make it a valuable compound in the development of SGLT2 inhibitors.
Propiedades
Fórmula molecular |
C97H90F2O10S2 |
|---|---|
Peso molecular |
1517.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C97H90F2O10S2/c1-67-38-40-78(54-79(67)56-84-50-52-88(110-84)76-41-46-82(98)47-42-76)90-93(103-61-72-30-16-6-17-31-72)94(104-62-73-32-18-7-19-33-73)91(101-59-70-26-12-4-13-27-70)86(108-90)66-107-97(81-45-39-68(2)80(55-81)57-85-51-53-89(111-85)77-43-48-83(99)49-44-77)96(106-64-75-36-22-9-23-37-75)95(105-63-74-34-20-8-21-35-74)92(102-60-71-28-14-5-15-29-71)87(109-97)65-100-58-69-24-10-3-11-25-69/h3-55,86-87,90-96H,56-66H2,1-2H3/t86-,87-,90+,91-,92-,93+,94+,95+,96-,97+/m1/s1 |
Clave InChI |
FADGZGZPNRZLPY-GNVQKMOKSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)C8=CC(=C(C=C8)C)CC9=CC=C(S9)C1=CC=C(C=C1)F)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)CC1=CC=C(S1)C1=CC=C(C=C1)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC3(C(C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)C8=CC(=C(C=C8)C)CC9=CC=C(S9)C1=CC=C(C=C1)F)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)CC1=CC=C(S1)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


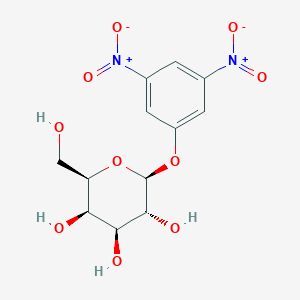
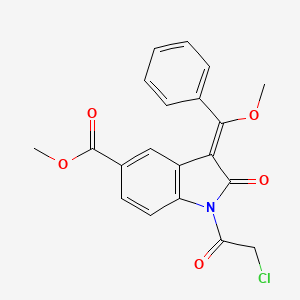


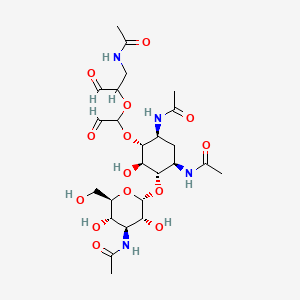

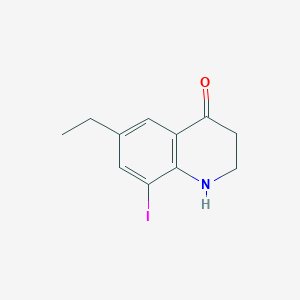

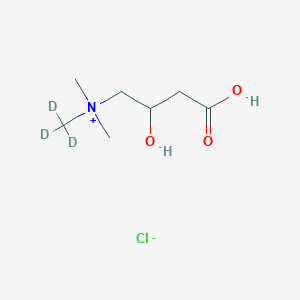
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
